molecular formula C10H4Cl2F3IN2 B12807508 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole

Cat. No.: B12807508
M. Wt: 406.95 g/mol
InChI Key: QZYQAIOYFUXUSX-UHFFFAOYSA-N
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Description

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with dichloro, trifluoromethyl, and iodo groups. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,6-dichloro-4-(trifluoromethyl)aniline.

    Diazotization: The aniline derivative undergoes diazotization using nitrosyl sulfuric acid to form the corresponding diazonium salt.

    Cyclization: The diazonium salt is then reacted with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands.

Major Products:

  • Substituted pyrazoles with various functional groups.
  • Oxidized or reduced derivatives of the original compound.
  • Coupled products with aryl or alkyl groups.

Scientific Research Applications

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and stability, while the iodo group can facilitate interactions with iodine-sensitive sites.

Comparison with Similar Compounds

    Fipronil: A phenylpyrazole insecticide with similar structural features.

    Ethiprole: Another phenylpyrazole compound used as an insecticide.

    Fipronil Sulfone: A metabolite of fipronil with similar biological activity.

Uniqueness: 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole is unique due to the presence of the iodo group, which imparts distinct reactivity and potential biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3IN2/c11-7-1-5(10(13,14)15)2-8(12)9(7)18-4-6(16)3-17-18/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYQAIOYFUXUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C=C(C=N2)I)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3IN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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